molecular formula C19H19N3O6S B3570777 N-[4-(4-morpholinylsulfonyl)phenyl]-3-(4-nitrophenyl)acrylamide

N-[4-(4-morpholinylsulfonyl)phenyl]-3-(4-nitrophenyl)acrylamide

Cat. No.: B3570777
M. Wt: 417.4 g/mol
InChI Key: PIYLZWXHRIZHDC-XCVCLJGOSA-N
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Description

“N-[4-(4-morpholinylsulfonyl)phenyl]-3-(4-nitrophenyl)acrylamide” is a chemical compound with the molecular formula C19H19N3O6S . It has an average mass of 417.436 Da and a monoisotopic mass of 417.099457 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a morpholinylsulfonyl phenyl group attached to an acrylamide group that also bears a 4-nitrophenyl group . The exact 3D structure would require further computational or experimental analysis.

Properties

IUPAC Name

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c23-19(10-3-15-1-6-17(7-2-15)22(24)25)20-16-4-8-18(9-5-16)29(26,27)21-11-13-28-14-12-21/h1-10H,11-14H2,(H,20,23)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYLZWXHRIZHDC-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-morpholinylsulfonyl)phenyl]-3-(4-nitrophenyl)acrylamide
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N-[4-(4-morpholinylsulfonyl)phenyl]-3-(4-nitrophenyl)acrylamide

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